molecular formula C18H23N3O4 B6977169 tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate

tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate

Cat. No.: B6977169
M. Wt: 345.4 g/mol
InChI Key: IKSOSPYGUIQBIF-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate is a complex organic compound that features a quinoline moiety, a tert-butyl group, and a carbamate linkage

Properties

IUPAC Name

tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-10-8-15(23)21-11-12-6-7-14(22)16-13(12)5-4-9-19-16/h4-7,9,22H,8,10-11H2,1-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSOSPYGUIQBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NCC1=C2C=CC=NC2=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate typically involves multiple steps. One common route includes the protection of the amino group with a tert-butyl carbamate (Boc) group, followed by the introduction of the quinoline moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the carbamate linkage can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s quinoline moiety is known for its biological activity, making it a candidate for drug development.

    Industry: Used in the development of materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can bind to metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(3-hydroxypropyl)carbamate
  • Tert-butyl (8-hydroxyoctyl)carbamate

Uniqueness

Tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate is unique due to the presence of the quinoline moiety, which imparts specific biological activities not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

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